molecular formula C22H30N6O2 B12483150 2-(4-benzylpiperidin-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine

2-(4-benzylpiperidin-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B12483150
M. Wt: 410.5 g/mol
InChI Key: NZIISYYTZAFCFC-UHFFFAOYSA-N
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Description

2-(4-benzylpiperidin-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine is a complex organic compound that features a piperidine ring substituted with a benzyl group, a cyclohexyl group, and a nitropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The cyclohexyl group is then added via a cyclization reaction, and the nitropyrimidine moiety is introduced through a nitration reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. The use of high-throughput screening and process optimization tools can further enhance the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like IBX, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carbonyl compounds, while reduction reactions produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. It is known to act on neurotransmitter systems, particularly by modulating the activity of monoamine oxidase and other enzymes involved in neurotransmitter metabolism. The compound’s structure allows it to bind to receptors and inhibit or activate their functions, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-benzylpiperidin-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine is unique due to its combination of a piperidine ring, benzyl group, cyclohexyl group, and nitropyrimidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H30N6O2

Molecular Weight

410.5 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-4-N-cyclohexyl-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C22H30N6O2/c23-20-19(28(29)30)21(24-18-9-5-2-6-10-18)26-22(25-20)27-13-11-17(12-14-27)15-16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H3,23,24,25,26)

InChI Key

NZIISYYTZAFCFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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